(2,4,5-三氟苯基)硫脲

描述

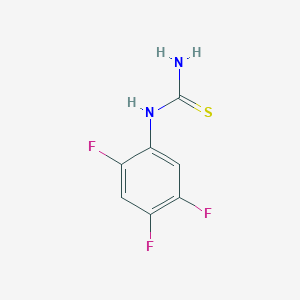

(2,4,5-Trifluorophenyl)thiourea is a chemical compound with the molecular formula C7H5F3N2S. It is a derivative of thiourea, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions.

科学研究应用

Medicinal Chemistry Applications

Antibacterial Activity

Thiourea derivatives, including (2,4,5-trifluorophenyl)thiourea, have shown significant antibacterial properties. A study demonstrated that various thiourea derivatives exhibited effective activity against a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds containing thiourea moieties have been reported to target specific molecular pathways involved in cancer progression. In vitro studies showed IC50 values ranging from 1.5 to 20 µM against different cancer cell lines, suggesting potential for further development as anticancer agents .

Antioxidant Activity

The antioxidant potential of (2,4,5-trifluorophenyl)thiourea has been evaluated through various assays. One study reported that certain thiourea derivatives demonstrated strong radical scavenging activity with IC50 values significantly lower than those of standard antioxidants . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Agricultural Applications

Fungicidal Activity

Thioureas have been explored for their antifungal properties against plant pathogens. Studies have shown that (2,4,5-trifluorophenyl)thiourea and its derivatives exhibit effective antifungal activity against pathogens like Fusarium oxysporum and Botrytis cinerea. The compounds were tested using micro-dilution assays, revealing potent inhibitory effects on fungal growth .

Larvicidal Properties

The larvicidal activity of thiourea derivatives has also been investigated. Compounds including (2,4,5-trifluorophenyl)thiourea have demonstrated effectiveness against mosquito larvae, contributing to vector control strategies in public health .

Material Science Applications

Synthesis of Novel Materials

(2,4,5-Trifluorophenyl)thiourea serves as a precursor in the synthesis of novel materials with unique properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives due to enhanced thermal stability and mechanical strength .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Effective against S. aureus, E. coli, MICs comparable to antibiotics |

| Anticancer | IC50 values: 1.5 - 20 µM across various cancer cell lines | |

| Antioxidant | Strong radical scavenging activity with low IC50 values | |

| Agricultural Applications | Fungicidal | Effective against Fusarium oxysporum, Botrytis cinerea |

| Larvicidal | Demonstrated effectiveness against mosquito larvae | |

| Material Science | Novel Materials | Used as a precursor for polymers with enhanced properties |

Case Studies

- Antibacterial Efficacy : A comprehensive study published in a peer-reviewed journal assessed the antibacterial effects of various thiourea derivatives including (2,4,5-trifluorophenyl)thiourea against resistant bacterial strains. Results indicated that these compounds could serve as lead candidates for new antibiotics .

- Anticancer Mechanisms : Another research effort focused on elucidating the mechanisms by which thiourea derivatives inhibit cancer cell growth. The study highlighted the role of these compounds in modulating signaling pathways related to apoptosis and angiogenesis .

- Agricultural Trials : Field trials conducted using formulations containing (2,4,5-trifluorophenyl)thiourea showed promising results in controlling fungal infections in crops while minimizing adverse effects on beneficial microorganisms in the soil .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trifluorophenyl)thiourea typically involves the reaction of 2,4,5-trifluoroaniline with thiocyanate compounds under controlled conditions. One common method is to react 2,4,5-trifluoro

生物活性

(2,4,5-Trifluorophenyl)thiourea is a compound of increasing interest due to its diverse biological activities. This article reviews its biological effects, particularly in antibacterial, antifungal, anticancer, and other therapeutic applications.

Chemical Structure and Synthesis

(2,4,5-Trifluorophenyl)thiourea can be synthesized via the reaction of 2,4,5-trifluoroaniline with isothiocyanates. The presence of trifluoromethyl groups enhances its biological activity by influencing the electronic properties of the molecule.

Antibacterial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance, (2,4,5-trifluorophenyl)thiourea showed activity against various bacterial strains including E. coli, S. aureus, and P. aeruginosa.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2,4,5-Trifluorophenyl)thiourea | E. coli | 31.25 µg/mL |

| (2,4,5-Trifluorophenyl)thiourea | S. aureus | 15.62 µg/mL |

| (2,4,5-Trifluorophenyl)thiourea | P. aeruginosa | 62.5 µg/mL |

These results indicate that the compound possesses potent antibacterial activity comparable to standard antibiotics .

Antifungal Activity

The antifungal efficacy of (2,4,5-trifluorophenyl)thiourea has also been evaluated. It exhibited significant activity against various fungi:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| (2,4,5-Trifluorophenyl)thiourea | Aspergillus flavus | 7.81 |

| (2,4,5-Trifluorophenyl)thiourea | Candida albicans | 31.25 |

These findings suggest that the compound can effectively inhibit fungal growth at low concentrations .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Research indicates that (2,4,5-trifluorophenyl)thiourea can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Treated cancer cells show significant arrest in the S phase of the cell cycle.

- Cytotoxicity : IC50 values for several cancer cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.50 |

| A549 (Lung Cancer) | 7.89 |

| DU-145 (Prostate Cancer) | <10 |

These results indicate that the compound effectively inhibits cell proliferation and induces cell death in various cancer types .

The biological activity of (2,4,5-trifluorophenyl)thiourea is attributed to its ability to interact with specific molecular targets involved in cellular processes:

- Inhibition of Enzymatic Activity : The compound has been shown to affect enzyme activities linked to cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences pathways related to angiogenesis and apoptosis.

属性

IUPAC Name |

(2,4,5-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCVHQGLJIFPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。